molecular formula C16H14N2O4S2 B6007979 4-[5-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]BUTANOIC ACID

4-[5-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]BUTANOIC ACID

Cat. No.: B6007979
M. Wt: 362.4 g/mol
InChI Key: DHZVHHPBXVQUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]BUTANOIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This compound features a unique structure that combines an indole moiety with a thiazolidine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-[5-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]BUTANOIC ACID involves several steps. One common method includes the condensation of 7-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 4-oxo-2-thioxo-1,3-thiazolidine-3-carboxylic acid under acidic conditions . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like toluene. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo groups to hydroxyl groups.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[5-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]BUTANOIC ACID has several scientific research applications:

Mechanism of Action

Properties

IUPAC Name

4-[4-hydroxy-5-(7-methyl-2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-8-4-2-5-9-11(14(21)17-12(8)9)13-15(22)18(16(23)24-13)7-3-6-10(19)20/h2,4-5,22H,3,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZVHHPBXVQUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(C(=O)N=C12)C3=C(N(C(=S)S3)CCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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